An In-depth Technical Guide to the Chemical Composition of Aroclor 1254
An In-depth Technical Guide to the Chemical Composition of Aroclor 1254
For Researchers, Scientists, and Drug Development Professionals
Aroclor 1254 is a significant commercial mixture of polychlorinated biphenyls (PCBs) that was widely used in industrial applications before being banned due to its environmental persistence and toxic effects.[1][2] This technical guide provides a detailed overview of its chemical composition, the analytical methods used for its characterization, and its key physicochemical properties.
Introduction to Aroclor 1254
Aroclor 1254 is one of many PCB mixtures sold under the Aroclor trade name by the Monsanto Company.[3] The naming convention "1254" indicates a 12-carbon biphenyl (B1667301) structure and an average chlorine content of approximately 54% by mass.[4][5] Like other Aroclors, it is not a single compound but a complex mixture of up to 209 distinct PCB congeners, each with a different number and position of chlorine atoms on the biphenyl skeleton.[2] These mixtures were valued for their chemical inertness, thermal stability, and electrical insulating properties, leading to their use as coolants and lubricants in transformers, capacitors, and other electrical equipment.[2][6]
The congener composition of Aroclor 1254 can vary between different production batches.[7][8] Notably, lots produced after 1971 may have a different toxicological profile due to changes in the manufacturing process, resulting in higher concentrations of certain toxic co-planar congeners and polychlorinated dibenzofurans (PCDFs).[9]
Physicochemical Properties
Aroclor 1254 is a light-yellow, viscous liquid or sticky resin.[10] Its high molecular weight and chlorine content contribute to its low volatility, low water solubility, and high solubility in organic solvents and lipids. These properties are key to its environmental persistence and tendency to bioaccumulate in food chains.[6]
Table 1: General Physicochemical Properties of Aroclor 1254
| Property | Value |
| Appearance | Light-yellow, viscous liquid[10] |
| Average Molecular Weight | 328 g/mol [10] |
| Chlorine Content | ~54% by weight[4][5] |
| Boiling Point | 365–390 °C |
| Density at 25°C | 1.54 g/cm³[10] |
| Vapor Pressure at 25°C | 7.71 x 10⁻⁵ mm Hg[10] |
| Water Solubility | 0.012 mg/L at 24°C[10] |
| Log K_ow (Octanol-Water Partition Coeff.) | 6.5[10] |
Chemical Composition
The composition of Aroclor 1254 is dominated by pentachlorobiphenyls, with significant amounts of tetrachloro- and hexachlorobiphenyls. The specific distribution of these congeners determines the physical and toxicological properties of the mixture. The table below presents a summary of the congener distribution by homolog group and a detailed list of the most abundant individual congeners.
Table 2: PCB Homolog Distribution in Aroclor 1254 (Weight %)
| Homolog Group | Chlorine Atoms | Typical Weight % |
| Trichlorobiphenyls | 3 | < 0.5 |
| Tetrachlorobiphenyls | 4 | 16 - 25 |
| Pentachlorobiphenyls | 5 | 48 - 60 |
| Hexachlorobiphenyls | 6 | 15 - 28 |
| Heptachlorobiphenyls | 7 | 1 - 8 |
Note: Percentages are approximate and can vary between different lots and analytical methods.
Table 3: Major PCB Congeners in Aroclor 1254 (Weight %)
| PCB No. (IUPAC) | Structure | Typical Weight % |
| 118 | 2,3',4,4',5-Pentachlorobiphenyl | 5 - 12 |
| 105 | 2,3,3',4,4'-Pentachlorobiphenyl | 3 - 9 |
| 153 | 2,2',4,4',5,5'-Hexachlorobiphenyl | 3 - 8 |
| 138 | 2,2',3,4,4',5'-Hexachlorobiphenyl | 4 - 8 |
| 99 | 2,2',4,4',5-Pentachlorobiphenyl | 3 - 7 |
| 110 | 2,3,3',4',6-Pentachlorobiphenyl | 3 - 7 |
| 87 | 2,2',3,4,5-Pentachlorobiphenyl | 2 - 6 |
| 128 | 2,2',3,3',4,4'-Hexachlorobiphenyl | 1 - 5 |
| 149 | 2,2',3,4',5',6-Hexachlorobiphenyl | 1 - 5 |
| 146 | 2,2',3,4,5,5'-Hexachlorobiphenyl | 1 - 4 |
Source: Data compiled from multiple analytical studies. Congener percentages can vary significantly between different Aroclor 1254 lots.[7][8]
Experimental Protocols for Compositional Analysis
The determination of the congener-specific composition of Aroclor 1254 is a complex analytical task. The standard method is high-resolution gas chromatography (HRGC).
Methodology: EPA Method 8082A - PCBs by Gas Chromatography
This method is widely used for the determination of PCBs as Aroclors or as individual congeners in various matrices.[11][12]
1. Sample Extraction:
-
A representative sample is extracted using a suitable solvent (e.g., hexane, acetone/hexane mixture).
-
The extraction technique depends on the matrix. For solid samples, Soxhlet extraction or pressurized fluid extraction may be used. Liquid-liquid extraction is used for aqueous samples.[12]
2. Extract Cleanup:
-
The raw extract often contains interfering compounds that can co-elute with PCBs.
-
A cleanup step is mandatory to remove these interferences. Common techniques include:
-
Adsorption Chromatography: Using silica (B1680970) gel or Florisil columns to separate PCBs from polar interferences.
-
Sulfuric Acid/Permanganate Cleanup (EPA Method 3665): This aggressive cleanup is effective for removing many organic interferences but will destroy certain pesticides.[11][12]
-
Gel Permeation Chromatography (GPC): Separates PCBs from high-molecular-weight lipids.
-
3. Instrumental Analysis:
-
Gas Chromatograph (GC): An Agilent 7890A GC or equivalent is used.[4]
-
Column: A capillary column with low bleed and high thermal stability is essential for resolving the complex mixture of congeners. A common choice is a dual-column setup (e.g., Rtx-CLPesticides and Rtx-CLPesticides2) for confirmation.[13]
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like PCBs and is the standard detector for this method.[1][13][14] Alternatively, a mass spectrometer (MS) can be used for definitive identification.[4][15]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.[4]
-
Injection: A small volume (e.g., 1 µL) of the cleaned extract is injected into the GC.[1]
-
Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute and separate the congeners based on their boiling points.
4. Quantification:
-
Aroclor Quantification: The chromatogram of the sample is compared to chromatograms of known Aroclor standards. Several (typically 3-5) of the largest, most characteristic peaks are selected, and their response factors are averaged for quantification.[1]
-
Congener-Specific Quantification: This approach requires individual standards for each congener of interest. The concentration of each congener is determined from its peak area relative to a calibration curve generated from the standards.[15]
Visualization of Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of Aroclor 1254.
References
- 1. gcms.cz [gcms.cz]
- 2. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurofins.com.au [eurofins.com.au]
- 4. gcms.cz [gcms.cz]
- 5. epa.gov [epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 8. researchgate.net [researchgate.net]
- 9. oto-env.com [oto-env.com]
- 10. Table 4-3, Physical and Chemical Properties of Some Aroclorsa - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. NEMI Method Summary - 8082A [nemi.gov]
- 13. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]
- 14. alphalab.com [alphalab.com]
- 15. ftp.sccwrp.org [ftp.sccwrp.org]
